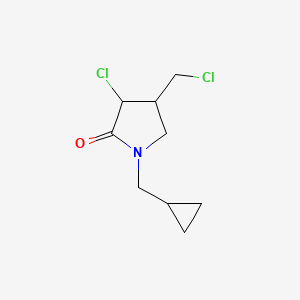![molecular formula C11H12OS B14597910 Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- CAS No. 60603-16-9](/img/structure/B14597910.png)
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a methylene-propenyl-thio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with a methoxy-propenyl-thio compound in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxy and methylene-propenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-methoxy-2-propenyl)-: Similar structure but lacks the thio group.
Benzene, (2-methyl-1-propenyl)-: Similar structure but with a methyl group instead of a methoxy group.
Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a different substitution pattern.
Uniqueness
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60603-16-9 |
|---|---|
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3-methoxybuta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H12OS/c1-9(12-3)10(2)13-11-7-5-4-6-8-11/h4-8H,1-2H2,3H3 |
InChI-Schlüssel |
OAZAQKXFVDWLHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C(=C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
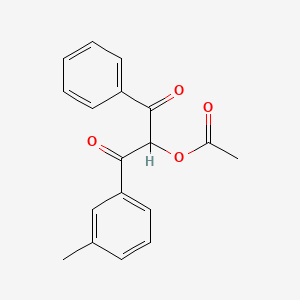
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
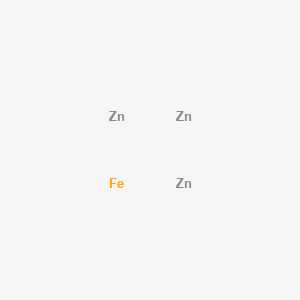

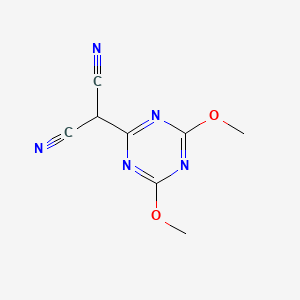
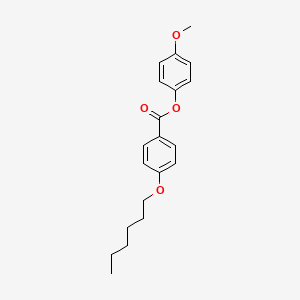
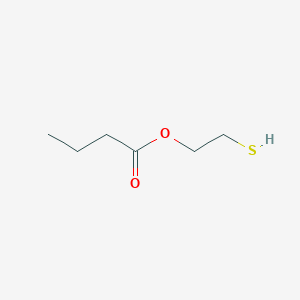
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)

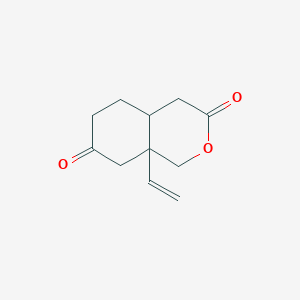
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
